2-Amino-4-bromopyrimidin-5-ol

Übersicht

Beschreibung

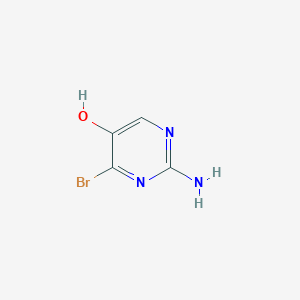

2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H4BrN3O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyrimidin-5-ol typically involves a multi-step process. One common method starts with the bromination of uracil using phosphorus oxybromide to produce 2,4-dibromopyrimidine. This intermediate is then subjected to an amination reaction with ammonia to yield 2-Amino-4-bromopyrimidine . The final step involves the hydroxylation of the 5-position to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-bromopyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in redox reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Require palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended aromatic systems .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-4-bromopyrimidin-5-ol is primarily studied for its pharmacological properties. Its structure allows for modifications that can enhance biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds are being investigated for their efficacy against a range of pathogens, including bacteria and fungi, which could lead to the development of new antibiotics .

Antitumor Agents

The compound has shown promise in antitumor research, where it is being evaluated for its ability to inhibit cancer cell proliferation. Studies suggest that structural analogs may interact with specific cellular pathways involved in tumor growth .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical methods, which include:

- Condensation Reactions : Utilizing brominated pyrimidine derivatives.

- Oxidation Reactions : Modifying existing pyrimidine structures to introduce the hydroxyl group at the 5-position .

Biological Research Applications

The compound's unique structural features allow it to serve as a valuable tool in biological research.

Pharmacological Studies

Ongoing research focuses on understanding the mechanisms of action of this compound in biological systems. This includes studies on its interactions with various biological targets, such as enzymes and receptors involved in disease processes .

Cross-linking Agents

In biochemical applications, this compound can be utilized as a cross-linking agent in protein studies. This application is crucial for understanding protein-protein interactions and developing new biomolecular assays .

Recent studies have focused on the synthesis and application of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential role in combating antibiotic resistance .

- Anticancer Research : Another investigation revealed that certain derivatives could inhibit cell proliferation in specific cancer cell lines, providing a basis for further development as anticancer agents .

- Protein Interaction Studies : Research utilizing this compound as a cross-linking agent has led to new insights into protein interactions critical for cellular function .

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromopyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s bromine and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-bromopyridine: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.

2-Amino-4-bromopyridine: Another closely related compound with a pyridine ring.

Uniqueness: 2-Amino-4-bromopyrimidin-5-ol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its pyridine analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .

Biologische Aktivität

2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound notable for its potential pharmacological properties. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a pyrimidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 190.00 g/mol. The compound features a pyrimidine core, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with the amino group at position 2, the bromine at position 4, and the hydroxyl group at position 5. This arrangement allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.00 g/mol |

| Structure | Pyrimidine ring |

| Functional Groups | Amino, Bromine, Hydroxyl |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial agent and its role in inhibiting cellular processes in pathogenic organisms.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Research indicates that modifications to the amino and hydroxyl groups can enhance biological efficacy, which positions this compound as a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

The mechanism of action appears to involve interactions with enzymes related to nucleotide synthesis, potentially inhibiting cell growth in pathogenic organisms. Specific studies have indicated that this compound may inhibit enzymes critical for DNA replication, leading to reduced proliferation rates in susceptible microorganisms.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of pyrimidine compounds demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

- Cell Growth Inhibition : In vitro experiments revealed that treatment with this compound resulted in a dose-dependent inhibition of cell growth in cultured pathogenic cells. The compound was shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination : Starting from pyrimidine derivatives followed by amination reactions.

- Hydroxylation : Introducing the hydroxyl group through various chemical reactions involving nucleophilic substitution.

These synthetic routes allow for the preparation of this compound in sufficient yields for further study and application.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains amino and hydroxyl groups | |

| 4-Amino-6-bromopyrimidine | Different positioning of functional groups | |

| 2-Bromo-5-methoxypyridin-4-amine | Contains methoxy group instead of hydroxyl |

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them interesting subjects for further research.

Eigenschaften

IUPAC Name |

2-amino-4-bromopyrimidin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRPVCGTYPEIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717147 | |

| Record name | 2-Amino-4-bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-82-3 | |

| Record name | 2-Amino-4-bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.